molecular formula C14H8Cl2N2O2 B5554498 2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE

2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE

Cat. No.: B5554498
M. Wt: 307.1 g/mol
InChI Key: WKZPFRTVMUBECD-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE is a versatile chemical compound with a unique structure that offers immense potential in various scientific research fields. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a furyl group, making it a valuable building block in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and economical methods. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for large-scale production . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions may vary depending on the desired product, but typically involve moderate temperatures and solvent-free conditions .

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds with potential biological activity. These products can be further utilized in drug development and other applications .

Mechanism of Action

The mechanism of action of 2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can form bonds with target molecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-CYANO-3-(5-(3,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-11-3-1-8(6-12(11)16)13-4-2-10(20-13)5-9(7-17)14(18)19/h1-6H,(H2,18,19)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPFRTVMUBECD-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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